Product packaging for O-(4-Ethoxybutyl)berbamine(Cat. No.:CAS No. 106006-09-1)

O-(4-Ethoxybutyl)berbamine

Cat. No.: B1220053
CAS No.: 106006-09-1
M. Wt: 708.9 g/mol
InChI Key: MHFFPFLMIZYTNJ-OIDHKYIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(4-Ethoxybutyl)berbamine is a semi-synthetic derivative of the bisbenzylisoquinoline alkaloid, berbamine. Berbamine itself is a naturally occurring compound isolated from plants of the Berberis genus, which has a history of use in traditional medicine . This modified berbamine derivative is designed for research purposes to investigate the structure-activity relationships of berbamine analogs and explore potential novel biological activities. The compound is provided as a high-purity solid, ensuring consistency and reliability for in-vitro assay development and pharmacological studies. Researchers can use this compound to probe its potential mechanisms of action and applications in various fields of biological research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H52N2O7 B1220053 O-(4-Ethoxybutyl)berbamine CAS No. 106006-09-1

Properties

CAS No.

106006-09-1

Molecular Formula

C43H52N2O7

Molecular Weight

708.9 g/mol

IUPAC Name

(1S,14R)-9-(4-ethoxybutoxy)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C43H52N2O7/c1-7-49-20-8-9-21-50-36-15-12-29-23-35-41-31(17-19-45(35)3)26-40(47-5)42(48-6)43(41)52-39-27-33-30(25-37(39)46-4)16-18-44(2)34(33)22-28-10-13-32(14-11-28)51-38(36)24-29/h10-15,24-27,34-35H,7-9,16-23H2,1-6H3/t34-,35+/m0/s1

InChI Key

MHFFPFLMIZYTNJ-OIDHKYIRSA-N

SMILES

CCOCCCCOC1=C2C=C(CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)C=C1

Isomeric SMILES

CCOCCCCOC1=C2C=C(C[C@@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)C=C1

Canonical SMILES

CCOCCCCOC1=C2C=C(CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)C=C1

Synonyms

0-4-(ethoxybutyl)berbamine
O-(4-ethoxybutyl)berbamine

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization

Methodologies for O-(4-Ethoxybutyl)berbamine Synthesis

The synthesis of this compound, an O-alkylated derivative of berbamine (B205283), leverages the presence of a reactive phenolic hydroxyl group on the parent molecule. researchgate.netfrontiersin.org This functional group serves as a convenient "synthetic handle" for chemical modification. researchgate.netfrontiersin.org The primary method for synthesizing O-alkylated berbamine analogs, including this compound, is the Williamson ether synthesis. frontiersin.org

This established method involves a two-step process. First, the phenolic hydroxyl group of berbamine is deprotonated using a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide anion. frontiersin.org In the second step, this intermediate is reacted with an alkylating agent, which for the synthesis of this compound would be a 4-ethoxybutyl halide, such as 1-bromo-4-ethoxybutane. A catalytic amount of sodium iodide may also be added to facilitate the reaction. frontiersin.org

While specific details from proprietary synthesis by some researchers are not fully public, a Chinese patent confirms the successful self-synthesis of 4-ethoxybutyl berbamine. google.com The general procedure for such a synthesis is outlined in the table below.

StepReagent/ConditionPurpose
1. Deprotonation Berbamine, Sodium Hydride (NaH) in an aprotic solvent (e.g., DMF)Formation of the sodium phenoxide salt of berbamine.
2. Alkylation 1-bromo-4-ethoxybutane, catalytic Sodium Iodide (optional)Introduction of the 4-ethoxybutyl group via nucleophilic substitution.
3. Work-up & Purification Aqueous work-up, extraction, and column chromatographyIsolation and purification of the final product, this compound.

Exploration of Synthetic Routes for Related Berbamine Derivatives

The synthetic accessibility of the phenolic hydroxyl group in berbamine has led to the exploration of various synthetic routes to create a diverse library of derivatives. These efforts are broadly categorized into O-acylation and O-alkylation, with further modifications being explored.

O-Acylated Derivatives: A common method for the synthesis of O-acylated berbamine analogs is the Steglich esterification. researchgate.netfrontiersin.org This reaction involves treating berbamine with a carboxylic acid in the presence of a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netfrontiersin.org This strategy has been employed to produce a range of ester derivatives.

O-Alkylated Derivatives: As discussed for this compound, the Williamson ether synthesis is the standard approach for preparing O-alkylated analogs. frontiersin.org Researchers have synthesized a series of alkylated derivatives by reacting berbamine with various alkyl bromides in the presence of a base. frontiersin.org

Other Derivatization Strategies: Beyond simple acylation and alkylation of the phenolic group, other synthetic explorations have been undertaken:

Fluorescent Tagging: To study the cellular uptake and distribution of berbamine analogs, a fluorescent tag, such as 7-(diethylamino)coumarin, has been synthetically attached to the berbamine scaffold. researchgate.net

Modifications at Other Positions: While the phenolic hydroxyl is a primary site for modification, derivatives of the related compound berberine (B55584) have been synthesized with substitutions at the C9 and C12 positions, indicating the potential for broader structural diversification of the berbamine core. nih.gov

Ortho-aminoalkylation: A more advanced method, the aza-Friedel–Crafts reaction, has been used for the ortho-aminoalkylation of berbamine's phenolic motif, leading to the synthesis of the natural product bersavine and its analogs. rsc.org

A summary of various synthesized berbamine analogs and their synthetic methods is presented below.

Derivative ClassSynthetic MethodKey Reagents
O-Acylated AnalogsSteglich EsterificationCarboxylic Acid, DCC, DMAP
O-Alkylated AnalogsWilliamson Ether SynthesisAlkyl Halide, NaH
Fluorescently Tagged AnalogsMulti-step synthesis7-(diethylamino)coumarin precursor
Ortho-aminoalkylated AnalogsAza-Friedel–Crafts ReactionN-acyliminium ions
Glycoside DerivativesGlycosylationActivated sugar donors

Chemical Modifications and Structural Analogue Design

The design and synthesis of structural analogues of this compound and other berbamine derivatives are primarily driven by the goal of improving their biological activity and understanding their structure-activity relationships (SAR). mdpi.comnih.govresearchgate.net

Research has shown that modifications to the berbamine structure can significantly impact its efficacy. For instance, both acylated and alkylated derivatives of berbamine have demonstrated enhanced protective efficacy in certain biological assays compared to the parent compound. researchgate.net The modification of the phenolic hydroxyl group, either through acylation or alkylation with lipophilic groups, appears to be a key strategy for improving the desired activity. nih.gov

The design of these analogues often involves systematic variations to the appended chemical moieties. For example, in the case of O-alkylated derivatives, the length and nature of the alkyl chain are varied to probe the optimal structure for interaction with biological targets. mdpi.com Similarly, for O-acylated derivatives, different aryl and alkyl carboxylic acids are used to introduce a range of substituents.

Studies on a series of synthetic berbamine derivatives have revealed that even within the same class, subtle structural changes can lead to significant differences in activity. For example, a study of 13 synthetic berbamine derivatives found that while all showed some level of antitumor activity, certain derivatives exhibited a more than six-fold increase in biological activity compared to the natural berbamine. nih.gov This highlights the importance of continued synthetic efforts to fine-tune the molecular architecture for optimal therapeutic effect. The table below summarizes the rationale behind the design of various berbamine analogues.

Modification StrategyRationaleExample Finding
Alkylation/Acylation of Phenolic OHEnhance lipophilicity, improve cell permeability, and potentially increase target engagement.Alkylated and acylated derivatives show enhanced protective effects compared to berbamine. researchgate.net
Varying Alkyl Chain LengthOptimize hydrophobic interactions within the target binding site.SAR studies on berberine derivatives show activity dependence on n-alkyl chain length. mdpi.com
Introducing Aromatic/Substituted Phenyl GroupsExplore pi-stacking and other electronic interactions with the target.Phenyl group substitution appears important for robust protective activity in some analogs. frontiersin.org
Synthesis of Monomeric UnitsInvestigate the contribution of the dual ring system to biological activity.Tetrahydroisoquinoline monomers were found to be inactive in certain assays, indicating the importance of the bisbenzylisoquinoline scaffold. frontiersin.orgnih.gov

Preclinical Pharmacological Activities of O 4 Ethoxybutyl Berbamine

In Vitro Cellular Activities

Laboratory studies using cultured cancer cells have been instrumental in elucidating the specific anticancer effects of O-(4-Ethoxybutyl)berbamine. These in vitro assays have consistently shown its ability to curb the proliferation of various cancer cell lines and trigger apoptosis, a form of programmed cell death. researchgate.netnih.gov

Antiproliferative Effects on Cancer Cell Lines

This compound has exhibited significant antiproliferative activity across a range of cancer types, highlighting its potential as a broad-spectrum anticancer agent. Its efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

In studies involving liver cancer, EBB has shown a strong inhibitory effect on the proliferation of both human (7402) and mouse (H22) hepatoma cell lines. nih.gov Research has indicated that EBB can significantly reduce the viability of these cells. nih.gov For instance, the IC50 values of EBB for the 7402 and H22 cell lines have been determined to be 3.312 µg/ml and 1.167 µg/ml, respectively. nih.gov Furthermore, EBB has been shown to enhance the cytotoxic effects of conventional chemotherapy drugs like 5-fluorouracil (B62378) and doxorubicin (B1662922) on H22 cells. nih.govnih.gov

Table 1: Antiproliferative Activity of this compound in Hepatic Carcinoma Cell Lines

Cell Line Species IC50 Value of EBB Reference
7402 Human 3.312 µg/ml nih.gov

This compound has also been evaluated for its effects on leukemia cells. In the human leukemia cell line K562, EBB demonstrated the ability to inhibit cell growth. google.com A study comparing the activity of EBB with its parent compound, berbamine (B205283), and another derivative, 4-chlorobenzoyl berbamine, found that EBB had a 48-hour IC50 of 4 µg/ml for inhibiting the growth of K562 cells. google.com

The antiproliferative potential of EBB extends to lung cancer. While specific IC50 values for EBB in lung cancer cell lines were not detailed in the provided search results, it has been reported to induce apoptosis in human lung cancer cells in vitro, suggesting an inhibitory effect on their proliferation. google.com The parent compound, berbamine, has been shown to be cytotoxic against A549 lung cancer cells. researchgate.netnih.gov

In the context of multiple myeloma, a cancer of plasma cells, this compound has shown activity. researchgate.net Although specific data for EBB against the U266 cell line was not found, its parent compound, berbamine, has been shown to inhibit the proliferation of multiple myeloma cell lines, including U266 and RPMI 8226. researchgate.net This suggests that derivatives like EBB may also possess antiproliferative properties against this type of cancer.

Lung Cancer Cell Models

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. researchgate.netnih.gov Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. aging-us.com Cancer cells often evade apoptosis, leading to their uncontrolled growth. aging-us.com

EBB has been shown to induce apoptosis in various cancer cell models. For example, in hepatoma cells, EBB treatment leads to ultrastructural changes characteristic of apoptosis and blocks the cell proliferation cycle at the G2/M phase. nih.gov Furthermore, it can increase the expression of the tumor suppressor protein p53, which plays a crucial role in initiating apoptosis. nih.gov Studies on leukemia cells have also confirmed that EBB can induce cell death. google.com In lung cancer cells, EBB has been reported to induce apoptosis. google.com This pro-apoptotic activity is a critical aspect of its potential as an anticancer agent. researchgate.netnih.gov

Modulation of Cell Cycle Progression (e.g., G2/M phase blockade)

This compound (EBB) has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in its anticancer activity. researchgate.net Studies have shown that EBB can induce cell cycle arrest at the G2/M phase. researchgate.netnih.gov This blockade prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. researchgate.netnih.gov

In multi-drug resistant breast carcinoma cells (MCF-7/ADR), EBB, when used in combination with doxorubicin, was found to arrest cell cycle progression at the G2/M phase. researchgate.net This effect was associated with the downregulation of key regulatory proteins of the cell cycle, cdc2/p34 and cyclin B1. researchgate.net The complex formed by these two proteins is crucial for the transition of cells from the G2 to the M phase. jcancer.org By downregulating their expression, EBB effectively halts the cell division process. researchgate.net

The capacity of EBB to block the cell cycle at the G2/M phase has also been observed in hepatoma cells. researchgate.net This action is linked to a decrease in the amount of calmodulin within the hepatoma cells. researchgate.net

Synergistic Effects with Established Chemotherapeutic Agents (e.g., Doxorubicin, 5-Fluorouracil)

A significant aspect of the preclinical activity of this compound is its ability to enhance the efficacy of established chemotherapeutic drugs. researchgate.netnih.govnih.gov Research has consistently shown that EBB works synergistically with agents like doxorubicin (Dox) and 5-fluorouracil (5-FU). researchgate.netnih.gov

In studies involving hepatoma-22 (H22) cells, EBB significantly augmented the antitumor activity of both doxorubicin and its pegylated liposomal formulation (PLD). nih.govnih.gov In vitro experiments revealed that EBB reduced the half-maximal inhibitory concentration (IC50) of doxorubicin and PLD on H22 cells. nih.govnih.gov For instance, the IC50 of doxorubicin was reduced from approximately 0.050 mg/L to 0.012 mg/L when combined with EBB. nih.gov Similarly, the IC50 of PLD decreased from 0.054 mg/L to 0.013 mg/L in the presence of EBB. nih.gov

This synergistic relationship is also evident in vivo. nih.govnih.gov The combination of EBB with doxorubicin or PLD resulted in a strongly enhanced tumor response in murine hepatoma models. nih.gov This suggests that combining EBB with conventional chemotherapy could allow for reduced dosages of cytotoxic agents, potentially leading to decreased toxicity without compromising antitumor activity. nih.gov

Furthermore, EBB has been shown to augment the antitumor effects of 5-FU. researchgate.netnih.gov In a study on ascites H22 mice, the combination of EBB and 5-FU led to a significantly higher survival rate compared to treatment with 5-FU alone. researchgate.net

Immunomodulatory Effects on T-Cell Function and Metabolism (e.g., CAR-T cells)

Recent research has highlighted the immunomodulatory properties of berbamine, the parent compound of EBB, particularly in the context of Chimeric Antigen Receptor (CAR)-T cell therapy. nih.gov While direct studies on EBB's effects on CAR-T cells are emerging, the findings on berbamine provide a strong indication of the potential mechanisms.

Berbamine has been shown to enhance the antitumor efficacy of CAR-T cells by modulating their cellular metabolism. nih.gov Specifically, it promotes a memory T cell phenotype, which is associated with superior in vivo persistence and antitumor activity. nih.gov Transcriptomics and metabolomics analyses have revealed that berbamine broadly enhances lipid metabolism in T cells. nih.gov

Furthermore, the addition of berbamine to CAR-T cell cultures leads to the downregulation of p38 mitogen-activated protein kinase (MAPK) phosphorylation and enhanced mitochondrial respiration. nih.gov This metabolic reprogramming contributes to the improved viability and function of CAR-T cells. nih.gov In preclinical leukemia mouse models, CD19-CAR-T cells cultured with berbamine demonstrated extended survival due to their superior persistence in vivo. nih.gov

These findings suggest that compounds from the berbamine family, including EBB, could serve as valuable adjuncts in CAR-T cell therapy, potentially improving treatment outcomes by optimizing T-cell function and metabolism. nih.govmdpi.com The ability to manipulate T-cell fate and effector functions through metabolic modulation is a growing area of interest in cancer immunotherapy. frontiersin.org

In Vivo Animal Model Studies

Efficacy in Murine Tumor Models (e.g., Hepatoma Xenografts)

This compound has demonstrated significant efficacy in various murine tumor models, most notably in hepatoma xenografts. researchgate.netnih.gov Studies utilizing hepatoma-22 (H22) tumor models in Balb/c mice have shown that EBB possesses a strong inhibitory effect on the proliferation of hepatoma cells. nih.govnih.gov

Impact on Tumor Growth Dynamics in Preclinical Models

The administration of this compound has a marked impact on tumor growth dynamics in preclinical models. researchgate.netnih.gov In studies with H22 hepatoma-bearing mice, tumor growth was monitored by caliper measurements to calculate tumor size. nih.gov Treatment regimens including EBB demonstrated a significant inhibition of tumor growth progression. nih.gov

Influence on Animal Survival in Preclinical Disease Models

A crucial measure of efficacy for any potential anticancer agent is its ability to prolong the lifespan of tumor-bearing animals. This compound has shown a remarkable capacity to improve survival in preclinical disease models. researchgate.netnih.govnih.gov

In a study involving H22 hepatoma-bearing mice, the median survival time for the control group receiving only saline was 18.2 days. nih.govnih.gov Treatment with doxorubicin alone resulted in a median survival of 29.7 days. nih.gov However, the combination of EBB with doxorubicin (Dox + EBB) and pegylated liposomal doxorubicin (PLD + EBB) dramatically prolonged the median survival times to 70.1 days and 89.2 days, respectively. nih.govnih.gov

Table 1: Synergistic Effects of this compound (EBB) with Doxorubicin (Dox) and Pegylated Liposomal Doxorubicin (PLD) on H22 Hepatoma Cells in vitro

TreatmentIC50 (mg/L)
Doxorubicin (Dox)0.050 ± 0.006
Doxorubicin + EBB0.012 ± 0.002
Pegylated Liposomal Doxorubicin (PLD)0.054 ± 0.004
Pegylated Liposomal Doxorubicin + EBB0.013 ± 0.002
Data derived from studies on H22 hepatoma cells. nih.gov

Table 2: Influence of this compound (EBB) on Median Survival Time in H22 Hepatoma-Bearing Mice

Treatment GroupMedian Survival Time (days)
Control (Saline)18.2
Doxorubicin (Dox)29.7
Doxorubicin + EBB70.1
Pegylated Liposomal Doxorubicin + EBB89.2
Data from in vivo studies on H22 hepatoma-bearing mice. nih.gov

Systemic Pharmacological Responses (e.g., effects on isolated cardiac muscle)

This compound is recognized as a potent and specific calmodulin (CaM) antagonist, exhibiting a significantly higher inhibitory potency on CaM-stimulated Ca2+-Mg2+-ATPase in human erythrocyte membranes compared to its parent compound, berbamine. nih.gov This potent antagonism of calmodulin, a key protein in calcium signaling, is a central aspect of its pharmacological profile. nih.gov The inhibition is competitive and can be reversed by increasing concentrations of calmodulin. nih.govnih.gov

While direct studies on the inotropic or chronotropic effects of this compound on isolated cardiac muscle are not extensively detailed, research on berbamine and its active derivatives provides some context. High concentrations of berbamine have been shown to inhibit cardiac muscle contraction in isolated rabbit hearts. nih.gov Berbamine itself displays a concentration-dependent biphasic effect on myocardial contraction, with lower concentrations showing positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, while higher concentrations lead to a negative inotropic effect. nih.gov It is plausible that as a derivative, this compound may share some of these characteristics, though specific studies are required for confirmation.

In preclinical models, this compound has been investigated in the context of combination chemotherapy. Notably, when used with the chemotherapeutic agent doxorubicin, which is known for its cardiotoxicity, the combination involving a liposomal form of doxorubicin and this compound was found to have lower toxicity to the cardiac muscle. semanticscholar.orgnih.gov Histopathological examinations of the hearts from mice treated with this combination revealed no significant abnormalities. semanticscholar.orgnih.gov This suggests a potential cardioprotective role for this compound, at least in mitigating the cardiotoxic effects of other drugs. semanticscholar.orgnih.gov

The parent compound, berbamine, is known for its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion injury, and has been noted for its antiarrhythmic properties. researchgate.netnih.gov These effects are linked to the regulation of calcium homeostasis and other cellular pathways. researchgate.net As a more potent calmodulin antagonist, this compound's influence on calcium signaling could theoretically contribute to similar, or potentially more pronounced, effects on cardiac function, although this remains to be demonstrated in dedicated preclinical studies on isolated cardiac tissues.

The table below summarizes the key research findings related to the pharmacological activities of this compound with relevance to systemic and cardiac effects.

ParameterFindingSpecies/ModelReference
Calmodulin Antagonism This compound is a potent and specific calmodulin (CaM) antagonist, with a significantly higher inhibitory activity than berbamine.Human erythrocyte membranes nih.gov
Cardiac Safety in Combination Therapy Combination with pegylated liposomal doxorubicin showed lower toxicity to cardiac muscle compared to doxorubicin alone.Mice semanticscholar.orgnih.gov
Histopathological Findings No significant abnormalities were observed in the hearts of mice treated with this compound in combination with pegylated liposomal doxorubicin.Mice semanticscholar.orgnih.gov
Comparative Cardiac Effects (of parent compound) High concentrations of the parent compound, berbamine, can inhibit cardiac muscle contraction.Isolated rabbit hearts nih.gov

Molecular and Cellular Mechanisms of Action of O 4 Ethoxybutyl Berbamine

Interactions with Key Signaling Pathways

O-(4-Ethoxybutyl)berbamine is recognized as a potent and specific calmodulin (CaM) antagonist. semanticscholar.org Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular processes by modulating the activity of a wide array of enzymes and ion channels. EBB's antagonistic action on calmodulin is a cornerstone of its biological effects. semanticscholar.orgnih.gov By inhibiting calmodulin, EBB can interfere with the downstream signaling cascades that are dependent on CaM activation. semanticscholar.orgnih.gov This antagonism is significantly more potent than that of its parent compound, berbamine (B205283), and other derivatives like tetrandrine. semanticscholar.org For instance, studies have shown that EBB's IC50 value for CaM antagonism is substantially lower, indicating a higher inhibitory potency. semanticscholar.org This interaction can lead to a decrease in the intracellular CaM content, thereby inhibiting the growth of certain cell types, such as hepatoma cells. semanticscholar.orgnih.gov

Research has demonstrated that this compound inhibits Ca2+-stimulated Mg2+-dependent ATPase (Ca2+ + Mg2+-ATPase) activity in erythrocyte membranes. nih.govnih.gov This enzyme, also known as the plasma membrane Ca2+-ATPase (PMCA), is a crucial transporter responsible for extruding calcium from the cell to maintain low intracellular calcium concentrations. The inhibition of this ATPase by EBB is competitive with respect to ATP, with a reported inhibition constant (Ki) of approximately 8 µM. nih.govnih.gov The ability of EBB to inhibit the trypsin-activated form of the enzyme correlates well with its inhibition of the calmodulin-stimulated enzyme. nih.govnih.gov This suggests that the binding site for EBB on the activated Ca2+ + Mg2+-ATPase may share structural similarities with the calmodulin-binding domain and is likely located near the ATP-binding site. nih.govnih.gov

EnzymeAction of this compoundKi ValueType of InhibitionReference
Ca2+-stimulated Mg2+-dependent ATPaseInhibition~8 µMCompetitive with ATP nih.govnih.gov

This compound has been shown to upregulate the expression of the wild-type p53 tumor suppressor protein. semanticscholar.orgnih.gov The p53 protein plays a critical role in cell cycle regulation, DNA repair, and apoptosis. By increasing the expression of p53, EBB can promote apoptosis in certain cancer cells, such as hepatoma cells. nih.gov This effect on p53 is considered one of the potential mechanisms underlying the antitumor activities of EBB. semanticscholar.org Studies have indicated that the level of p53 protein is substantially higher in cells treated with EBB compared to control groups, suggesting that EBB increases the translation of p53. nih.gov

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK pathway is particularly responsive to stress stimuli. embopress.orgguidetopharmacology.org While direct studies extensively detailing the impact of this compound on p38 phosphorylation are limited, the broader family of berbamine derivatives has been shown to influence MAPK signaling. For instance, the activation of p38 MAPK is linked to the initiation of apoptotic pathways. embopress.orgnih.gov Given that EBB induces apoptosis in various cell lines, it is plausible that its mechanism involves the modulation of MAPK cascades, potentially including the phosphorylation of p38.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Berbamine and its derivatives have been identified as inhibitors of the NF-κB signaling pathway. nih.gov They can block NF-κB signaling by up-regulating A20, down-regulating IKKα and phosphorylated IκBα, which in turn inhibits the nuclear translocation of the p65 subunit. chemicalbook.com This leads to a decrease in the expression of downstream NF-κB target genes. chemicalbook.com Some berbamine derivatives have been specifically studied for their ability to prevent the NF-κB p65 subunit from entering the nucleus in tumor cells, a mechanism that contributes to their antitumor effects. google.com While direct evidence for this compound is still emerging, the known activity of related compounds suggests a high likelihood of similar effects on the NF-κB pathway.

Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. mdpi.com Berbamine and its derivatives have been shown to modulate the autophagy pathway. mdpi.com Some studies suggest that berbamine can induce autophagy, which in some contexts contributes to its cytotoxic effects against cancer cells. mdpi.com Conversely, other research indicates that derivatives of berbamine can inhibit late-stage autophagy by suppressing lysosomal acidification. nih.gov For example, berbamine hydrochloride has been observed to inhibit autophagic flux in melanoma cells, leading to an accumulation of autophagosomes. nih.gov This inhibition of autophagy can enhance the levels of major histocompatibility complex class I (MHC-I) on the surface of tumor cells. nih.gov The precise effect of this compound on the autophagy pathway may be cell-type and context-dependent.

PathwayEffect of Berbamine/DerivativesPotential Consequence
Calmodulin (CaM) Signaling AntagonismInhibition of CaM-dependent enzymes, altered Ca2+ signaling
Ca2+/Mg2+-ATPase InhibitionDisruption of calcium homeostasis
p53 Signaling Upregulation of p53 expressionPromotion of apoptosis
NF-κB Signaling Inhibition of p65 nuclear translocationDecreased pro-survival signaling
Autophagy Modulation (induction or inhibition)Cell death or enhanced anti-tumor immunity

Targeting of Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII)

This compound (EBB), along with its parent compound berbamine, has been identified as a potent inhibitor of Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII). nih.govnih.gov Research demonstrates that CAMKII is a direct and critical target for the anti-leukemia and anti-tumor activities of berbamine and its derivatives. aacrjournals.orgnih.govnih.gov Studies in liver cancer have shown that CAMKII is often hyperphosphorylated in tumor tissues compared to adjacent non-tumor tissues, suggesting it plays a role in promoting cancer progression and validating it as a therapeutic target. nih.gov

The primary mechanism of inhibition involves berbamine binding directly to the ATP-binding pocket of the CAMKIIγ isoform. nih.govresearchgate.netoncotarget.com This interaction physically obstructs the binding of ATP, thereby preventing the autophosphorylation and subsequent activation of the kinase. oncotarget.com By inhibiting CAMKII, berbamine and its derivatives effectively suppress its downstream signaling pathways. These include critical oncogenic pathways such as STAT3, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Wnt/β-catenin, leading to the suppression of cancer cell proliferation and the induction of apoptosis. aacrjournals.orgnih.gov The inhibition of CAMKII has been shown to be effective in various cancer cell lines, including those of liver cancer and chronic myeloid leukemia (CML). aacrjournals.orgnih.gov

Influence on BCR/ABL Fusion Gene Transcription

The BCR/ABL fusion gene, a hallmark of chronic myeloid leukemia (CML), produces a constitutively active tyrosine kinase that drives malignant cell proliferation. google.com this compound, referred to as EBB in some studies, has been shown to directly antagonize the transcription of this critical oncogene. google.com

A patent application details that berbamine derivatives can inhibit BCR/ABL fusion gene transcription, a mechanism distinct from tyrosine kinase inhibitors like imatinib (B729) which target the resulting protein. google.com This transcriptional inhibition presents a novel approach to overcoming resistance to standard CML therapies. Comparative studies have evaluated the potency of EBB against human K562 leukemia cells, which are positive for the BCR/ABL gene. The results indicate that while other derivatives may be more potent, EBB possesses significant anti-leukemic activity through this mechanism. google.com

Table 1: Comparative Anti-leukemic Activity of Berbamine Derivatives in K562 Cells This table is interactive. You can sort and filter the data.

Compound 48-hour IC50 (µg/mL) Relative Potency vs. Berbamine
4-chlorobenzoyl berbamine 0.5 24x
This compound 4.0 3x
Berbamine 12.0 1x

Data sourced from patent application CN101273989A. google.com

Modulation of IGF2BP1 and STAT3 Pathways

This compound and its parent compound exert significant influence over the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are crucial for cancer cell survival, proliferation, and drug resistance.

Recent research has identified berbamine as an effective inhibitor of IGF2BP1. nih.govresearchgate.net In prostate cancer, berbamine was found to target cancer stem cells and reverse resistance to the chemotherapy drug cabazitaxel (B1684091) by inhibiting IGF2BP1. nih.govresearchgate.net The mechanism appears to involve the CXCR4/exosomal let-7/IGF2BP1 axis, where berbamine enhances the expression of let-7 microRNAs, which in turn suppress their target, IGF2BP1. nih.gov

The STAT3 signaling pathway is a well-established target of berbamine and its derivatives. mdpi.comdovepress.comacs.org Persistent activation of STAT3 is common in many cancers and promotes the transcription of anti-apoptotic genes. Berbamine has been shown to inhibit this pathway through multiple mechanisms. Some studies indicate that berbamine derivatives can directly inhibit the autophosphorylation of Janus kinase 2 (JAK2), an upstream activator of STAT3. mdpi.comaacrjournals.org This prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue, blocking its activation. acs.org Other findings suggest berbamine can bind directly to STAT3, preventing its activation. dovepress.com Furthermore, the inhibition of CAMKII by berbamine also contributes to the suppression of downstream STAT3 activity. aacrjournals.orgnih.gov This inhibition leads to the downregulation of STAT3 target genes, such as Mcl-1 and Bcl-xL, thereby promoting apoptosis in cancer cells. mdpi.comaacrjournals.org

Cellular Metabolic Reprogramming

Cancer cells undergo profound metabolic reprogramming to sustain rapid growth and proliferation. While direct studies on this compound's role in this process are emerging, the known effects of its parent compound, berbamine, on key signaling pathways strongly suggest an ability to modulate cancer cell metabolism.

Berbamine is known to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cellular metabolism that controls glucose uptake, glycolysis, and protein synthesis. spandidos-publications.com By suppressing this pathway, berbamine can disrupt the metabolic framework that supports tumor growth. Furthermore, berbamine has been reported to induce autophagy, a catabolic process where cells degrade and recycle their own components. mdpi.com This process is intricately linked with cellular metabolism and survival under stress. Berbamine has also been shown to induce the generation of mitochondrial reactive oxygen species (ROS). nih.gov While ROS are a natural byproduct of metabolism, excessive levels can disrupt metabolic functions and trigger cell death, a mechanism often exploited by anti-cancer agents. The inhibition of key transcription factors like STAT3 and oncogenic proteins like IGF2BP1, both of which are linked to metabolic reprogramming, further supports the role of berbamine derivatives in altering cancer cell metabolism. researchgate.netnih.gov

Molecular Targets and Binding Site Characterization (e.g., ATP-binding site)

The characterization of molecular targets has revealed that this compound and its parent compound function as kinase inhibitors by physically interacting with the ATP-binding site of their targets. The most well-documented interaction is with CAMKIIγ. nih.govresearchgate.netoncotarget.com

Molecular docking and binding studies have demonstrated that berbamine specifically and directly binds within the ATP-binding pocket of CAMKIIγ. nih.govresearchgate.net This binding is competitive, meaning it physically occupies the space where ATP would normally bind, thus preventing the transfer of a phosphate (B84403) group (phosphorylation) to downstream substrates. oncotarget.com Docking models show the berbamine molecule situated within the docking groove of CAMKII, clamped by key surface residues. researchgate.net This ATP-competitive inhibition is a unifying mechanism that explains its ability to shut down the kinase's activity and disrupt the multiple oncogenic signaling pathways it regulates. nih.gov This targeted action against a specific binding site underscores its potential as a molecularly targeted agent for cancer therapy. nih.govoncotarget.com

Structure Activity Relationship Sar Studies of O 4 Ethoxybutyl Berbamine

Comparative Analysis of O-(4-Ethoxybutyl)berbamine and Related Analogues

This compound (EBB) is a derivative of the natural bisbenzylisoquinoline alkaloid, berbamine (B205283). nih.gov Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications to the parent compound, berbamine, influence biological activity. A key modification in EBB is the introduction of a 4-ethoxybutyl group at the phenolic hydroxyl position. This alkylation significantly impacts its pharmacological profile.

Research into a series of synthetic berbamine analogues has shed light on the importance of such modifications. A study investigating 16 different berbamine analogues revealed that acylated or alkylated derivatives were generally more robust in their protective effects against aminoglycoside-induced hair cell damage compared to the parent berbamine. nih.gov Specifically, 12 of these modified analogues demonstrated significant protective activity. nih.gov This suggests that the addition of lipophilic groups through phenolic alkylation or acylation is a favorable modification for enhancing biological effects. nih.gov

While the aforementioned study did not explicitly include this compound, its structural characteristics—a phenolic alkylation—align with the findings that such modifications improve activity. nih.gov The entire bisbenzylisoquinoline scaffold was found to be necessary for protection, as monomeric benzyltetrahydroisoquinolines showed little to no protective effect. nih.gov

In a separate study, this compound demonstrated a potent synergistic effect with the chemotherapeutic drug doxorubicin (B1662922) in hepatoma cells. nih.gov EBB significantly augmented the antitumor activity of doxorubicin and pegylated liposomal doxorubicin (PLD). nih.gov This enhancement is quantified by the reduction in the half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Table 1: Effect of this compound (EBB) on the IC50 of Doxorubicin and Pegylated Liposomal Doxorubicin (PLD) in H22 Cells

Treatment IC50 (mg/L)
Doxorubicin (Dox) alone 0.050 ± 0.006
Doxorubicin + EBB 0.012 ± 0.002
Pegylated Liposomal Doxorubicin (PLD) alone 0.054 ± 0.004
Pegylated Liposomal Doxorubicin + EBB 0.013 ± 0.002

Data from a study on hepatoma-22 (H22) cells. nih.gov

The data clearly indicates that the presence of EBB drastically reduces the concentration of doxorubicin and PLD required to inhibit the growth of H22 cells by 50%. nih.gov This potentiation of activity highlights the significant impact of the 4-ethoxybutyl substitution on the pharmacological properties of the berbamine scaffold.

Identification of Pharmacophoric Features Governing Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com For the bisbenzylisoquinoline class of compounds, including this compound, several key pharmacophoric features can be identified that govern their interaction with biological targets.

The fundamental structure required for activity is the complete bisbenzylisoquinoline macrocycle. nih.gov Studies have shown that the monomeric units alone are significantly less active. nih.gov This indicates that the rigid, three-dimensional structure of the dual-ring system is a critical pharmacophoric feature.

Further analysis of berbamine analogues reveals the importance of specific functional groups and their spatial orientation. Key features often include:

Aromatic Rings: The multiple aromatic rings in the structure are crucial for establishing π-π stacking interactions with amino acid residues in the binding sites of target proteins. dovepress.com

Hydrogen Bond Acceptors and Donors: The nitrogen and oxygen atoms within the berbamine scaffold can act as hydrogen bond acceptors and donors, forming critical interactions with biological targets. plos.orgpensoft.net

Hydrophobic Regions: The addition of lipophilic groups, such as the 4-ethoxybutyl chain in EBB, enhances hydrophobic interactions with the target. nih.govmdpi.com This modification can improve membrane permeability and binding affinity. The improved protective effects of acylated and alkylated berbamine analogues underscore the importance of this hydrophobic feature. nih.gov

A pharmacophore model for this class of compounds would therefore include multiple hydrophobic centers, aromatic ring features, and hydrogen bond acceptors/donors arranged in a specific spatial orientation dictated by the rigid macrocyclic structure. mdpi.com The generation of such a model is a key step in virtual screening and the rational design of new, more potent analogues. dovepress.com

Rational Design Principles for Optimized Efficacy

Rational drug design utilizes the understanding of a drug's biological target and its structure-activity relationships to create more potent and selective compounds. plos.orgnih.govuc.pt The principles of rational design, when applied to this compound, can guide the development of analogues with optimized efficacy.

Based on the SAR data, several rational design principles can be proposed:

Modification of the Alkoxy Chain: The 4-ethoxybutyl group in EBB appears to be beneficial for its activity. nih.gov A systematic modification of this chain could lead to optimized efficacy. This could involve altering the chain length, introducing branching, or replacing the ether linkage with other functional groups to fine-tune the lipophilicity and binding interactions. mdpi.com

Exploration of Different Substituents on the Aromatic Rings: While the core bisbenzylisoquinoline scaffold is essential, substitutions on the aromatic rings could further enhance activity. nih.gov The addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with the target.

Scaffold Hopping: While maintaining the core pharmacophoric features, it may be possible to replace the bisbenzylisoquinoline scaffold with other chemical structures. mdpi.com This "scaffold hopping" approach could lead to novel compounds with improved pharmacokinetic properties or reduced off-target effects.

The process of rational drug design is iterative. It involves designing new molecules based on these principles, synthesizing them, and then evaluating their biological activity. nih.govchemrxiv.org The results of these evaluations then feed back into the design process, allowing for the continuous refinement and optimization of the lead compound. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in this process by predicting the activity of designed molecules before they are synthesized. uc.ptnih.gov

Analytical Methodologies Employed in O 4 Ethoxybutyl Berbamine Research

Spectroscopic and Chromatographic Characterization Techniques

The precise identification and characterization of O-(4-Ethoxybutyl)berbamine, like other chemical compounds, rely on a combination of spectroscopic and chromatographic methods. These techniques are essential for confirming the molecular structure, purity, and other physicochemical properties of the compound.

Spectroscopic methods provide detailed information about the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the arrangement of atoms within the molecule. Mass spectrometry (MS) is employed to ascertain the molecular weight and can provide insights into the fragmentation patterns of the compound. mdpi.comnih.gov For instance, in the analysis of related complex molecules, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to characterize derivatized compounds, revealing unique fragmentation patterns that are crucial for identification. nist.gov

Chromatographic techniques are vital for separating the compound from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. mdpi.com These methods are fundamental in ensuring the quality and consistency of the EBB used in further biological studies.

In Vitro Assay Techniques for Cellular Responses

To understand the biological effects of this compound at the cellular level, a variety of in vitro assays are utilized. These assays are crucial for determining the compound's impact on cell viability, proliferation, and apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.govamegroups.cnnih.gov This assay measures the metabolic activity of cells, which is indicative of their health and growth. For example, studies on the parent compound, berbamine (B205283), have used the MTT assay to demonstrate its inhibitory effects on the growth of various cancer cell lines in a dose- and time-dependent manner. nih.govamegroups.cn

Flow cytometry is another powerful technique used to analyze cellular responses. It can be employed to determine the cell cycle distribution and to quantify apoptosis. amegroups.cnnih.gov For instance, in studies with berbamine, flow cytometry has revealed that the compound can arrest the cell cycle at specific phases and induce apoptosis in cancer cells. amegroups.cn This method often involves staining cells with fluorescent dyes like propidium (B1200493) iodide to analyze DNA content or with Annexin V to detect apoptotic cells. amegroups.cn

Biochemical Assays for Enzyme and Protein Activity

Biochemical assays are essential for investigating the mechanisms through which this compound exerts its effects, specifically by measuring the activity of target enzymes and proteins. These assays can be performed using various detection methods, including fluorescence, absorbance, and luminescence. sigmaaldrich.com

These assays are designed to measure the rate of an enzymatic reaction or the binding affinity of a compound to a protein. sigmaaldrich.comnih.gov For example, if EBB is hypothesized to inhibit a particular kinase, a biochemical assay would be used to quantify the reduction in kinase activity in the presence of the compound. The principles behind these assays often involve a substrate that, when acted upon by the enzyme, produces a detectable signal. sigmaaldrich.com The modulation of this signal by the test compound provides a measure of its inhibitory or activating effect. The World Health Organization has outlined protocols for biochemical assays to study resistance mechanisms in insects, which highlights the adaptability of these assays for various research purposes. who.int

Molecular Biology Techniques for Gene and Protein Expression Analysis

To delve deeper into the molecular mechanisms of this compound, researchers employ techniques that analyze changes in gene and protein expression.

Western blotting , also known as immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a sample. nih.govthermofisher.comresearchgate.net This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. thermofisher.com Studies on berbamine have utilized Western blotting to show its effects on the protein levels of key signaling molecules involved in cell proliferation and apoptosis. amegroups.cnnih.gov

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes. This technique quantifies the amount of a specific RNA transcript, providing insights into how a compound might regulate gene expression. nih.gov

Small RNA sequencing is a more advanced technique that can be used to analyze the expression of small non-coding RNAs, such as microRNAs, which play crucial roles in regulating gene expression. This can reveal novel regulatory pathways affected by the compound.

Preclinical Imaging and Histopathological Assessment in Animal Models

To evaluate the effects of this compound in a living organism, preclinical imaging and histopathological assessments are conducted in animal models.

Preclinical imaging techniques, such as optoacoustic tomography, allow for the non-invasive visualization and quantification of biological processes in real-time. nih.gov These methods can be used to monitor tumor growth, metastasis, and the biodistribution of the compound. The precision and reproducibility of these imaging techniques are critical for obtaining reliable longitudinal data. nih.gov

Histopathological assessment involves the microscopic examination of tissue samples to observe the effects of the compound at the tissue and cellular level. This is often done by staining tissue sections with specific dyes, such as hematoxylin (B73222) and eosin (B541160) (H&E), to visualize the morphology of the cells and tissues. This can reveal changes such as necrosis, apoptosis, and alterations in tissue architecture induced by the compound.

Metabolomics Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. frontlinegenomics.comMetabolomics profiling can provide a comprehensive snapshot of the metabolic state of a system and how it is altered by a compound like this compound.

This approach typically utilizes advanced analytical platforms such as mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). mdpi.comexplorationpub.com These methods can identify and quantify a wide range of metabolites, providing insights into the metabolic pathways that are perturbed by the compound. mdpi.commdpi.com For example, metabolomic studies on the parent compound berbamine have been used to identify key metabolic changes associated with its anti-inflammatory effects. nih.gov The analysis can be either targeted, focusing on a specific set of known metabolites, or untargeted, aiming to capture as many metabolites as possible to discover novel biomarkers or mechanisms of action. frontlinegenomics.com

Future Research Perspectives and Preclinical Translational Potential

Exploration of Novel Molecular Targets for O-(4-Ethoxybutyl)berbamine

While the primary established molecular target of this compound is calmodulin, a ubiquitous calcium-binding protein, its downstream effects suggest a more complex mechanism of action that warrants further investigation. rsc.orgnih.gov Future research should aim to identify and validate novel molecular targets to better understand its therapeutic potential and to identify patient populations most likely to respond.

Initial studies have shown that EBB's effects extend beyond simple CaM antagonism. For instance, in hepatoma cells, EBB treatment has been associated with the upregulation of the tumor suppressor protein p53. rsc.orgashpublications.org In multidrug-resistant breast cancer cells, EBB not only inhibits the function of P-glycoprotein (P-gp), a major drug efflux pump, but also downregulates its expression. nih.gov Furthermore, research on berbamine (B205283) and its other derivatives has revealed interactions with critical oncogenic signaling pathways, such as the JAK/STAT3 and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways. ashpublications.orgnih.gov Specifically, the berbamine derivative BBMD3 has been shown to inhibit the Jak2/Stat3 signaling pathway in melanoma cells, while the parent compound, berbamine, targets CaMKIIγ in chronic myeloid leukemia. ashpublications.orgnih.gov

Given that EBB is a direct derivative of berbamine, it is plausible that it shares some of these molecular targets. Therefore, a key future research direction is to systematically investigate whether EBB modulates the activity of CaMKII isoforms, particularly CaMKIIγ, and key components of the JAK/STAT3 pathway. Techniques such as cellular thermal shift assays (CETSA), kinase profiling screens, and proteomic analyses of EBB-treated cells could uncover direct binding partners and downstream signaling alterations. researchgate.net Identifying such novel targets could expand the potential applications of EBB to hematological malignancies and other cancers where these pathways are known to be dysregulated. researchgate.netnih.gov

Table 1: Potential Molecular Targets for Future Investigation of this compound

Potential Target ClassSpecific ExamplesRationale for Investigation
Kinases CaMKIIγ, JAK2The parent compound, berbamine, and its derivatives are known to inhibit these kinases, which are critical in various cancers. ashpublications.orgnih.gov
Transcription Factors STAT3, NF-κBThese are downstream effectors of kinase pathways potentially modulated by EBB and are central to cancer cell proliferation and survival. ashpublications.orgnih.gov
Ion Channels/Transporters Plasma Membrane Ca2+ ATPaseEBB has been shown to inhibit Ca2+-stimulated Mg2+-ATPase, suggesting interactions with ion transport mechanisms beyond P-gp. nih.gov
Apoptotic Pathway Proteins Bcl-2 family, CaspasesAs EBB induces apoptosis, direct or indirect interactions with key regulators of programmed cell death are likely. nih.gov

Innovative Strategies for Combination Therapies in Preclinical Settings

A significant strength of this compound observed in early preclinical studies is its ability to synergize with conventional chemotherapy. rsc.orgashpublications.org A pivotal study demonstrated that EBB significantly enhances the antitumor activity of pegylated liposomal doxorubicin (B1662922) in a mouse model of advanced hepatoma, leading to a remarkable increase in median survival time. rsc.orgnih.gov The mechanism for this synergy involves the inhibition of P-glycoprotein-mediated drug efflux and the induction of apoptosis. nih.gov EBB also augments the efficacy of 5-fluorouracil (B62378) (5-FU). rsc.org

Future preclinical research should explore more innovative combination strategies that go beyond standard chemotherapy. The known mechanisms of EBB and its parent compound, berbamine, provide a strong rationale for several novel therapeutic pairings.

Combination with Targeted Therapies: Since berbamine derivatives have been shown to inhibit pathways like JAK/STAT and CaMKII, combining EBB with other targeted agents could create a powerful synergistic effect. ashpublications.orgnih.gov For example, combining EBB with a Bcl-2 inhibitor in leukemia or a MEK inhibitor in melanoma could target cancer cells through complementary pathways. A preclinical study showed that combining a CaMKII inhibitor with a neurokinin 1 receptor (NK1R) inhibitor exhibited synthetic lethality in glioblastoma stem-like cells. mdpi.com

Combination with Immunotherapy: The immune system plays a critical role in controlling cancer. Berbamine has been reported to possess anti-inflammatory and immunomodulatory properties. frontiersin.orgfrontiersin.org Future studies should investigate whether EBB can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). ecancer.org This could be tested in syngeneic or humanized mouse models.

Combination with TRAIL-activating Agents: Other calmodulin antagonists have been shown to sensitize resistant pancreatic cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-activating agents by upregulating death receptor 5 (DR5). nih.gov Given EBB is a potent CaM antagonist, its combination with TRAIL agonists represents a promising and innovative strategy for difficult-to-treat cancers like pancreatic cancer.

Table 2: Proposed Innovative Combination Therapies for Preclinical Evaluation with this compound

Combination Partner ClassExample Agent(s)Rationale for Combination
Targeted Therapy Venetoclax (Bcl-2 inhibitor), Trametinib (MEK inhibitor)Dual targeting of complementary survival pathways.
Immunotherapy Pembrolizumab (anti-PD-1), Ipilimumab (anti-CTLA-4)Potential to modulate the tumor microenvironment and enhance anti-tumor immunity.
Apoptosis Inducers TRAIL-activating antibodies (e.g., Tigatuzumab)Sensitization of resistant cancer cells by upregulating death receptors. nih.gov
Epigenetic Modifiers HDAC inhibitorsPotential for synergistic effects on gene expression and cell cycle control.

Design and Synthesis of Next-Generation this compound Derivatives

The chemical structure of this compound, with its bisbenzylisoquinoline core and a flexible ethoxybutyl chain attached to a phenolic oxygen, offers multiple opportunities for medicinal chemistry optimization. rsc.orgnih.gov The goal of synthesizing next-generation derivatives would be to improve potency, selectivity, and pharmacokinetic properties such as bioavailability and half-life, while reducing potential off-target toxicities.

The design of new analogs should be guided by structure-activity relationship (SAR) studies. mdpi.comnih.gov Research on other berbamine derivatives has shown that modifications to the phenolic hydroxyl group—the very position where EBB is substituted—can significantly impact biological activity. nih.gov A systematic exploration of the length, branching, and functionalization of the ether-linked side chain could yield compounds with enhanced properties. For example, incorporating different functional groups onto the butyl chain could alter solubility or introduce new interactions with target proteins.

Modern synthetic strategies offer efficient ways to create a library of EBB derivatives for screening. Modular and chemoenzymatic approaches to synthesizing bisbenzylisoquinoline alkaloids are being developed, which could be adapted for EBB. nih.govresearchgate.net These methods allow for the efficient and stereoselective construction of the core scaffold, onto which various side chains can be appended.

A key strategy would involve:

Side Chain Modification: Synthesizing a series of analogs where the 4-ethoxybutyl group is replaced with other alkoxyalkyl chains of varying lengths and incorporating different terminal functional groups (e.g., amines, amides, fluorinated groups) to probe for improved interactions and properties.

Core Structure Modification: While more complex, modifications to the bisbenzylisoquinoline core itself, guided by computational modeling, could lead to derivatives with entirely new target profiles. rsc.org

Prodrug Strategies: Developing prodrugs of EBB that are metabolized in vivo to release the active compound could be a strategy to improve oral bioavailability or achieve tumor-specific activation.

Molecular docking studies, similar to those used to rationalize the SAR of other berbamine analogs against CaMKIIγ, can be employed to guide the rational design of these next-generation derivatives. rsc.org

Pharmacological Profiling Expansion in Diverse Preclinical Disease Models

The preclinical investigation of this compound has been largely concentrated on its anticancer properties. rsc.orgnih.gov However, the parent compound, berbamine, and other bisbenzylisoquinoline alkaloids exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, neuroprotective, and cardioprotective effects. nih.govnih.govmdpi.com This suggests that the therapeutic potential of EBB may extend well beyond oncology. A crucial future direction is to expand its pharmacological profiling into diverse preclinical disease models.

Inflammatory Diseases: Berbamine has shown efficacy in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and in concanavalin (B7782731) A-induced immune-mediated liver injury, primarily through the inhibition of the NF-κB pathway. frontiersin.orgnih.gov Given that EBB is a potent derivative, its effects should be evaluated in these and other models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative and Neuroinflammatory Conditions: While not yet studied for EBB, natural products are a significant source of compounds for neurodegenerative disease research. mdpi.com Berbamine has been investigated in silico for its potential in neuropathic pain, showing binding affinity for NF-κB. tandfonline.com Preclinical models of neuroinflammation, Alzheimer's disease, or Parkinson's disease could be used to explore the neuroprotective potential of EBB.

Infectious Diseases: Bisbenzylisoquinoline alkaloids, including berbamine, have recently been identified as inhibitors of influenza virus replication by disrupting endosomal acidification. nih.gov Other alkaloids in this class have shown activity against coronaviruses and HIV. nih.gov This antiviral potential is highly significant and warrants the screening of EBB against a panel of viruses, particularly those that rely on endosomal entry pathways.

Otoprotection: Berbamine analogs have been shown to protect cochlear hair cells from aminoglycoside-induced damage in zebrafish models. frontiersin.org Profiling EBB in this context could lead to its development as a therapeutic to prevent hearing loss associated with certain antibiotics.

Expanding the preclinical testing of EBB into these diverse disease areas will be critical for unlocking its full therapeutic potential and identifying new clinical applications beyond its current focus.

Q & A

Q. What is the synthetic pathway for O-(4-Ethoxybutyl)berbamine, and how can its purity be validated?

EBB is synthesized by introducing an ethoxybutyl group to the berbamine backbone through etherification. Purification typically involves column chromatography with silica gel, followed by recrystallization. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight .

Q. How does EBB's calmodulin inhibitory activity compare to berbamine?

EBB exhibits significantly higher calmodulin inhibition than berbamine. For example, EBB inhibits calmodulin-stimulated Ca²⁺-Mg²⁺-ATPase in human erythrocyte membranes with an IC₅₀ of 0.35 µM , compared to 60 µM for berbamine. This enhanced activity is attributed to the ethoxybutyl moiety improving membrane permeability and target binding .

Q. Which in vitro models are suitable for studying EBB's anticancer effects?

Common models include:

  • Drug-resistant cancer cells : MCF-7/ADR (adriamycin-resistant breast cancer) treated with EBB to assess reversal of multidrug resistance via flow cytometry for apoptosis (Annexin V/PI staining) .
  • Lung cancer cells : A549 cells used to evaluate EBB-induced apoptosis via caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements .

Advanced Research Questions

Q. How does EBB modulate Ca²⁺/calmodulin-dependent protein kinase II gamma (CAMKIIγ) in leukemia?

EBB acts as an ATP-competitive inhibitor of CAMKIIγ, disrupting its autophosphorylation at Thr²⁸⁶/²⁸⁷. Methodologies include:

  • Kinase activity assays : Radioactive [γ-³²P]ATP incorporation into substrate peptides.
  • Molecular docking : Simulations (e.g., AutoDock Vina) to map EBB's binding to CAMKIIγ's ATP pocket .

Q. What experimental approaches assess EBB's role in autophagy induction during metabolic disease studies?

  • Transmission electron microscopy (TEM) : Visualizes autophagosome formation in hepatic tissues.
  • Western blotting : Quantifies LC3-II/LC3-I ratio, Beclin-1, and p62/SQSTM1 levels in NAFLD models .

Q. How can researchers design combination therapies using EBB and chemotherapeutic agents?

  • Synergy analysis : Compute combination indices (CI) via the Chou-Talalay method using dose-response curves for EBB and agents like gemcitabine.
  • Mechanistic validation : Co-treatment followed by RNA-seq to identify pathways like TGF-β/Smad or NF-κB .

Q. What techniques resolve contradictions in EBB's efficacy across different cancer cell lines?

  • Pharmacogenomic profiling : Compare genomic variations (e.g., TP53 mutations) between responsive and resistant lines using CRISPR-Cas9 screens.
  • Microenvironment modeling : 3D spheroid cultures with stromal cells to mimic tumor heterogeneity .

Q. How does EBB influence epithelial-mesenchymal transition (EMT) in metastasis?

EBB upregulates E-cadherin and downregulates N-cadherin/vimentin via Wnt/β-catenin pathway inhibition. Methods include:

  • Immunofluorescence : Staining for EMT markers in treated vs. untreated cells.
  • Invasion assays : Transwell chambers coated with Matrigel to quantify metastatic potential .

Q. What in vivo models evaluate EBB's pharmacokinetics and tissue distribution?

  • Zebrafish : Pretreatment with fluorescently tagged EBB analogs (e.g., BA-17) for confocal imaging of hair cell uptake .
  • Rodent models : HPLC-MS/MS analysis of plasma and tissue samples post-IV administration to calculate AUC and t₁/₂ .

Q. How can researchers address data discrepancies in EBB's otoprotective vs. cytotoxic effects?

  • Dose-response optimization : Titrate EBB concentrations (e.g., 0.1–30 µM) in murine cochlear cultures to balance GTTR uptake inhibition (protective) with cytotoxicity.
  • Calcium imaging : Measure mechanotransduction in zebrafish neuromasts using GCaMP6s signals to distinguish MET channel blockade from off-target effects .

Methodological Notes

  • Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional kinase assays).
  • Advanced Models : Prioritize patient-derived xenografts (PDXs) for translational relevance over immortalized cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.